molecular formula C9H15N3O2 B13542763 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid

Cat. No.: B13542763
M. Wt: 197.23 g/mol
InChI Key: YPYNIFFKEGPJFQ-UHFFFAOYSA-N
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Description

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

What sets 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid apart is its specific substitution pattern on the imidazole ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanoic acid, commonly referred to as a β-amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique imidazole ring structure, which is known to influence various biological pathways. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of approximately 197.23 g/mol. The compound's structure features an amino group and an imidazole moiety that are crucial for its biological interactions.

Antiviral Activity

The antiviral potential of β-amino acid derivatives has been documented in several studies. For instance, compounds with similar structures have shown efficacy against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) . The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival.
  • Membrane Disruption : Some compounds disrupt microbial membranes, leading to cell lysis.
  • Receptor Interaction : The compound may interact with specific receptors in host cells, modulating immune responses or cellular signaling pathways.

Study on Antibacterial Activity

A recent investigation assessed the antibacterial properties of various imidazole derivatives, including those structurally related to this compound. The study found that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria. The results demonstrated that modifications in the side chains could enhance antimicrobial efficacy .

CompoundMIC (μg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B10Escherichia coli
Compound C12.5Pseudomonas aeruginosa

Study on Antiviral Activity

In another study focusing on antiviral properties, researchers evaluated the effectiveness of β-amino acid derivatives against HSV-1. The results indicated that specific modifications in the imidazole ring significantly enhanced antiviral activity, suggesting a promising avenue for drug development .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-4-(4,5-dimethylimidazol-1-yl)butanoic acid

InChI

InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-3-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14)

InChI Key

YPYNIFFKEGPJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CCC(C(=O)O)N)C

Origin of Product

United States

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